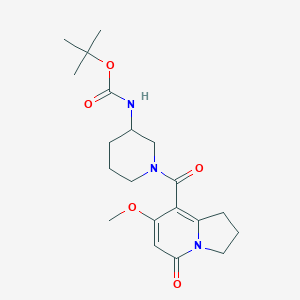

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate

Descripción

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate is a complex organic compound that features a unique structure combining an indolizine core with a piperidine ring and a tert-butyl carbamate group

Propiedades

IUPAC Name |

tert-butyl N-[1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)21-13-7-5-9-22(12-13)18(25)17-14-8-6-10-23(14)16(24)11-15(17)27-4/h11,13H,5-10,12H2,1-4H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALUVDCYTUPTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indolizine core.

Attachment of the Tert-butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl groups in the indolizine core can be reduced to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl groups can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of indolizine derivatives with biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable building block for the synthesis of high-value products.

Mecanismo De Acción

The mechanism of action of tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The indolizine core can interact with various enzymes and receptors, modulating their activity. The piperidine ring and tert-butyl carbamate group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Indolizine Derivatives: Compounds with similar indolizine cores, such as indolizine-2-carboxylates, share some structural features but differ in their functional groups and overall reactivity.

Piperidine Derivatives: Compounds like piperidine-4-carboxylates have similar piperidine rings but lack the indolizine core, leading to different chemical and biological properties.

Uniqueness

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate is unique due to its combination of an indolizine core, a piperidine ring, and a tert-butyl carbamate group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 294.35 g/mol

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and cellular signaling.

- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which could play a role in mitigating oxidative stress in cells.

Pharmacological Effects

The pharmacological profile of tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate includes:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown promising results indicating bacteriostatic effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial properties of tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in both categories, suggesting broad-spectrum antimicrobial potential.

- Cytotoxicity Assessment : In a study focused on cancer therapeutics, the compound was tested against multiple cancer cell lines. The results showed that it significantly inhibited cell proliferation in a dose-dependent manner, with promising implications for further development as an anticancer agent.

- Mechanistic Insights : Investigations into the mechanisms underlying its biological activity revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic: What are the critical steps in synthesizing Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate?

Answer:

The synthesis typically involves multi-step protocols, including:

- Coupling Reactions : Acylation of the piperidine moiety with 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl chloride under basic conditions (e.g., NaHCO₃ in THF), as seen in analogous carbamate syntheses .

- Protection/Deprotection : Use of tert-butyl carbamate (Boc) as a protecting group for the amine, requiring acidic or reductive conditions for removal in later stages .

- Cyclization : Intramolecular reactions to form the tetrahydroindolizine core, often catalyzed by transition metals (e.g., Pd or Cu) or facilitated by heating in polar aprotic solvents like NMP .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization to achieve >95% purity .

Advanced: How can researchers resolve low yields in the acylation step of the piperidine intermediate?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Optimized Catalysis : Introducing catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine amine .

- Solvent Screening : Switching from THF to DMF or DCM to improve solubility of intermediates .

- Temperature Control : Performing reactions at 0–5°C to minimize undesired hydrolysis of the carbonyl chloride .

- Real-Time Monitoring : Using TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peaks) and detect fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation, focusing on the indolizine carbonyl (δ ~170 ppm) and tert-butyl group (δ ~1.4 ppm) .

- HPLC-PDA : For purity assessment, using C18 columns and gradient elution with acetonitrile/water .

- X-ray Crystallography : To resolve stereochemistry in crystalline derivatives .

Advanced: How do competing synthetic routes impact stereochemical outcomes in derivatives?

Answer:

Divergent stereochemistry arises from:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-piperidines) to control configuration .

- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings to induce enantioselectivity .

- Post-Synthesis Resolution : Diastereomeric salt formation with tartaric acid or enzymatic resolution .

Example : In a patent, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate was isolated via chiral chromatography (Chiralpak AD-H column) .

Advanced: What strategies address contradictions in reported reaction conditions for carbamate stability?

Answer:

Contradictions in carbamate stability (e.g., acid sensitivity) require:

- pH Optimization : Boc deprotection with TFA in DCM (0°C, 1 hr) minimizes side reactions vs. HCl/dioxane .

- Solvent Effects : Avoiding protic solvents (e.g., MeOH) during coupling to prevent premature cleavage .

- Additive Screening : Adding scavengers like triethylsilane to quench excess TFA during workup .

Data Comparison : A study showed 90% carbamate retention in THF vs. 60% in MeOH under acidic conditions .

Basic: What safety precautions are recommended for handling this compound?

Answer:

While not classified as hazardous (based on analogs like tert-butyl (4-chlorophenethyl)carbamate ):

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- Waste Disposal : Follow institutional guidelines for carbamate-containing waste .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina) to predict binding to biological targets (e.g., kinases or GPCRs) .

- QSAR Models : Correlating substituent effects (e.g., methoxy vs. fluoro groups) on activity using Hammett constants .

- MD Simulations : Assessing conformational flexibility of the tetrahydroindolizine core in aqueous vs. lipid environments .

Case Study : A derivative with a 4-cyanopyridinyl group showed improved binding affinity (ΔG = -9.2 kcal/mol) to a kinase target vs. the parent compound (-7.8 kcal/mol) .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

Answer:

Key challenges include:

- Purification at Scale : Replacing column chromatography with crystallization or continuous flow systems .

- Catalyst Recycling : Immobilizing Pd catalysts on silica to reduce costs and metal leaching .

- Byproduct Management : Optimizing quench steps (e.g., aqueous NH₄Cl washes) to remove residual Fe or Cu .

Example : A scaled-up cyclization step achieved 75% yield in a 10-L reactor vs. 85% in lab-scale (50 mL) due to heat transfer limitations .

Basic: What are the documented biological targets or pathways for this compound?

Answer:

While direct data is limited, analogs suggest:

- Kinase Inhibition : Similar tert-butyl carbamates inhibit MAPK or PI3K pathways .

- Receptor Modulation : Piperidine-containing compounds often target serotonin or dopamine receptors .

- Anticancer Activity : Tetrahydroindolizine derivatives induce apoptosis via Bcl-2 suppression .

Advanced: How can researchers validate conflicting data on the compound’s metabolic stability?

Answer:

- In Vitro Assays : Liver microsome studies (human/rat) with LC-MS quantification of parent compound degradation .

- Isotope Labeling : Using ¹⁴C-labeled carbamate to track metabolic pathways .

- Comparative Studies : Testing stability in plasma vs. buffer to isolate enzymatic vs. hydrolytic degradation .

Example : A carbamate analog showed t₁/₂ = 120 min in human microsomes vs. 30 min in rat, highlighting species-specific differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.